4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system that includes pyridine and diazepine rings, making it a unique structure in medicinal chemistry. It is known for its potential pharmacological properties and is often studied for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring through a condensation reaction involving an aldehyde and an amine.
Formation of the Diazepine Ring: The diazepine ring is then formed by cyclization of the intermediate product obtained from the first step. This step often requires the use of a strong base and elevated temperatures to facilitate the ring closure.
Introduction of Substituents: The introduction of the 3-(4-methyl-1-piperazinyl)propyl and 2-phenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and a strong nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes:
Optimization of Reaction Temperature and Time: Ensuring the reactions are carried out at optimal temperatures and for the appropriate duration to maximize yield.
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the ring system can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated precursors, strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-methyl-
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-ethyl-
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-propyl-
Uniqueness
The uniqueness of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- lies in its specific substituents and the resulting pharmacological properties. The presence of the 3-(4-methyl-1-piperazinyl)propyl and 2-phenyl groups imparts unique biological activities and makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
113524-30-4 |
---|---|
Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C22H27N5O/c1-25-13-15-26(16-14-25)11-6-12-27-21(28)17-20(18-7-3-2-4-8-18)24-19-9-5-10-23-22(19)27/h2-5,7-10H,6,11-17H2,1H3 |
InChI Key |
IHXRJEPOPZRKPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)CC(=NC3=C2N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.